(5Z)-5-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-{[3,5-DICHLORO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a synthetic organic molecule characterized by its complex structure, which includes dichlorophenyl, methoxyphenyl, and diazinane trione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3,5-DICHLORO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dichlorophenyl intermediate: This involves the chlorination of a phenyl ring to introduce the dichloro groups.
Alkylation: The dichlorophenyl intermediate is then alkylated with prop-2-en-1-ol to form the prop-2-en-1-yloxy derivative.
Condensation: The prop-2-en-1-yloxy derivative is condensed with a methoxyphenyl diazinane trione under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
The compound (5Z)-5-{[3,5-DICHLORO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various types of chemical reactions, including:
Oxidation: The prop-2-en-1-yloxy group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The double bond in the prop-2-en-1-yloxy group can be reduced to form the corresponding alkane.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated alkanes.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the dichlorophenyl and methoxyphenyl groups suggests potential interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3,5-DICHLORO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The dichlorophenyl and methoxyphenyl groups may interact with hydrophobic pockets in proteins, while the diazinane trione moiety could form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have a similar dichlorophenyl structure but lack the diazinane trione and methoxyphenyl groups.
Methoxyphenyl derivatives: Compounds with a methoxyphenyl group but different substituents on the phenyl ring.
Diazinane trione derivatives: Compounds with the diazinane trione core but different substituents on the nitrogen atoms.
Uniqueness
The uniqueness of (5Z)-5-{[3,5-DICHLORO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H16Cl2N2O5 |
---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
(5Z)-5-[(3,5-dichloro-4-prop-2-enoxyphenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H16Cl2N2O5/c1-3-8-30-18-16(22)10-12(11-17(18)23)9-15-19(26)24-21(28)25(20(15)27)13-4-6-14(29-2)7-5-13/h3-7,9-11H,1,8H2,2H3,(H,24,26,28)/b15-9- |
InChI Key |
NFDNJDNCPYIOQI-DHDCSXOGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Cl)OCC=C)Cl)/C(=O)NC2=O |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCC=C)Cl)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.